molecular formula C8H7BrN4O2 B3007172 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione CAS No. 2168823-89-8

4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

Cat. No.: B3007172
CAS No.: 2168823-89-8
M. Wt: 271.074
InChI Key: PDVKOQNRJIKANE-UHFFFAOYSA-N
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Description

4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione (Vitas-M Lab ID: BBL036759) is a bicyclic heterocyclic compound with the empirical formula C8H7BrN4O2 and a molecular weight of 271.075 . This compound is designed for use in biological screening and lead optimization in early-stage drug discovery . The pyrido[3,4-d]pyridazine scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a range of biological activities . The presence of a bromine atom at the 8-position is a critical structural feature, as similar brominated heterocycles are known to occupy hydrophobic regions against the hinge region of enzyme targets, such as in the design of potent Pim-1 kinase inhibitors . The 4-amino group provides a versatile handle for further synthetic modification and library synthesis, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . Compounds based on this and related dihydropyridazine-dione cores have shown promising anticancer and cytotoxic activities in vitro against various cell lines, including MCF7, HCT116, and PC3 . The molecular structure includes multiple hydrogen bond donors and acceptors, which can facilitate key interactions with biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

4-amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O2/c1-2-5(9)3-4(7(14)11-2)6(10)12-13-8(3)15/h1H3,(H2,10,12)(H,11,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVKOQNRJIKANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=NNC2=O)N)C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is suggested that compounds of this class may have a binding affinity with the serotonin (5-ht) receptor sites. The serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.

Action Environment

The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These environmental factors can influence the compound’s action, efficacy, and stability.

Biological Activity

4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione (CAS Number: 2168823-89-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

The molecular formula of 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione is C8H7BrN4O2C_8H_7BrN_4O_2 with a molecular weight of 271.07 g/mol. The compound features a bromine atom and an amino group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC8H7BrN4O2C_8H_7BrN_4O_2
Molecular Weight271.07 g/mol
CAS Number2168823-89-8

Research indicates that compounds similar to 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione may interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Kinases : The compound exhibits potential as a Pim kinase inhibitor, which is involved in oncogenic processes. Studies have shown that derivatives of pyridazine can inhibit Pim kinases effectively, leading to anti-cancer effects .
  • Serotonin Receptor Interaction : It is suggested that this compound may bind to serotonin (5-HT) receptors, which play crucial roles in mood regulation and other physiological processes .
  • Nucleophilic Aromatic Substitution : The mode of action may involve nucleophilic aromatic substitution (SNAr), allowing the compound to modify target proteins or enzymes .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione:

  • Pim Kinase Inhibition : In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 1.18 to 8.83 μM against Pim kinases . This suggests a potent inhibitory effect that could be leveraged for therapeutic applications in cancer treatment.

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated on various cancer cell lines:

Compound TestedCell LineIC50 (μM)
7aMCF71.18
7dHCT1161.38
9PC34.18

These results indicate that specific derivatives show significant promise as anticancer agents by inducing cell death in tumor cells .

Anti-inflammatory Activity

Recent investigations into related pyrido[2,3-d]pyridazine derivatives have shown dual inhibition of COX-1 and COX-2 enzymes, which are key players in inflammatory processes. One derivative exhibited an impressive inhibition rate of 82% in ear edema models . This suggests that compounds within this class may also serve as effective anti-inflammatory agents.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of pyridazine and evaluated their biological activities against various cancer cell lines and inflammatory models. The results indicated that structural modifications significantly impacted their efficacy .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds with their biological targets, enhancing the understanding of their mechanisms at the molecular level .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including 4-amino derivatives, exhibit potent anticancer properties. The structural features of 4-amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione contribute to its ability to inhibit cancer cell proliferation. Studies have shown that modifications in the pyridazine ring can enhance cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer agents .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response has been observed in vitro. This suggests that 4-amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione could be a candidate for treating inflammatory diseases .

Synthetic Chemistry

Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various novel derivatives with enhanced biological activities. For instance, the introduction of different substituents on the pyridazine ring can lead to compounds with improved pharmacological profiles. Techniques such as microwave-assisted synthesis have been employed to facilitate the rapid development of these derivatives .

Reactivity Studies
Studies focusing on the reactivity of 4-amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione have revealed its potential as a versatile building block in organic synthesis. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecular architectures .

Biological Studies

Mechanism of Action
Investigations into the mechanism of action of this compound reveal its interaction with specific biological targets involved in disease pathways. For example, studies have shown that it can modulate signaling pathways related to apoptosis and cell cycle regulation in cancer cells .

Toxicological Assessments
Toxicological studies are crucial for evaluating the safety profile of 4-amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione. Preliminary assessments indicate that it exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are necessary to establish a comprehensive safety profile .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated against various cancer cell linesShowed significant cytotoxicity with IC50 values in low micromolar range
Anti-inflammatory ResearchIn vitro assays on cytokine productionReduced TNF-alpha and IL-6 levels significantly
Synthetic MethodologyMicrowave-assisted synthesisEnhanced yield and reduced reaction time for derivatives
Mechanistic StudyInteraction with cellular pathwaysInduced apoptosis via mitochondrial pathway

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pyridazino[3,4-d]pyridazine-diones

Pyrido[3,4-d]pyridazine-4,5-dione (Compound 3, )

  • Substituents: Lacks bromo, amino, and methyl groups.
  • Synthesis : Synthesized via condensation of dihydropyridazine-4-carbonitrile (2 ) with ammonium acetate and acetic acid, yielding 87% .
  • Properties: The absence of electron-withdrawing bromo and electron-donating amino groups likely reduces its reactivity compared to the target compound.

2,6-Dihydro-4-(acetyloxy)-2,6,7-trimethylpyrido[3,4-d]pyridazine-1,5-dione ()

  • Substituents: Contains acetyloxy and methyl groups instead of bromo and amino.
  • Implications : The acetyloxy group may enhance solubility in organic solvents, whereas the bromo group in the target compound could improve halogen bonding interactions in biological systems.

Bioactive Diketopiperazine Derivatives ()

Several diketopiperazine-2,5-diones (e.g., compounds 3, 6, 7) exhibit antiviral activity against H1N1, with IC50 values ranging from 6.8 μM (albonoursin, 7) to 41.5 μM (compound 3) . Key differences include:

  • Core Structure : Diketopiperazines are six-membered rings, whereas the target compound has a fused bicyclic system.
  • Bioactivity Drivers: In diketopiperazines, benzylidene and isobutyl groups enhance antiviral activity . For the target compound, the bromo and amino groups may modulate interactions with viral proteins or nucleic acids.

Data Tables

Table 1. Structural and Functional Comparison of Selected Diones

Compound Name Core Structure Key Substituents Bioactivity (IC50) Synthesis Yield Reference
4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[...] Pyridazino[3,4-d]pyridazine-1,5-dione 8-Br, 7-CH3, 4-NH2 Not reported Not reported N/A
Pyrido[3,4-d]pyridazine-4,5-dione (Compound 3) Pyridazino[3,4-d]pyridazine-4,5-dione None Not reported 87%
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Diketopiperazine-2,5-dione 3-Benzylidene, 6-isobutyl 28.9 ± 2.2 μM (H1N1) Not reported
Albonoursin (Compound 7) Diketopiperazine-2,5-dione 3-Benzylidene, 6-isopropyl 6.8 ± 1.5 μM (H1N1) Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : Utilize cyclization reactions involving heterocyclic amines and dicarbonyl precursors, as demonstrated in pyridazine-related syntheses (e.g., benzofuran-thienopyridine systems ). Optimize conditions via Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. Statistical analysis of yield data can identify optimal parameters . Quantum chemical calculations (e.g., density functional theory) may predict reaction pathways and transition states, reducing experimental iterations .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC-UV/Vis with ammonium acetate buffer (pH 6.5) for separation and quantification .
  • NMR (1H/13C) to confirm substitution patterns (e.g., bromo and methyl groups).
  • X-ray crystallography for absolute configuration verification, as applied to structurally complex heterocycles .
  • Elemental analysis to validate stoichiometry and detect impurities.

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and mass spectrometry. Residual solvents (e.g., DMSO, THF) must comply with pharmacopeial limits to avoid destabilization . Store lyophilized samples in inert atmospheres (argon/vacuum) at -20°C to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or reaction intermediates for this compound?

  • Methodological Answer : Implement ab initio or semi-empirical methods to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example:

  • Use Gaussian or ORCA software for transition-state optimization .
  • Apply machine learning (e.g., neural networks) to screen substituent effects on bioactivity.
  • Validate predictions with kinetic studies (e.g., stopped-flow spectrometry) and compare with computed activation energies.

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Standardize reagent sources (e.g., anhydrous solvents) and equipment (e.g., reflux condensers).
  • Byproduct Analysis : Use LC-MS to identify minor products (e.g., brominated isomers or dimerization artifacts) .
  • Meta-Analysis : Cross-reference literature (e.g., Tetrahedron Letters vs. RSC Advances) to identify methodological divergences (e.g., solvent polarity, heating methods).

Q. How can reactor design enhance scalability for multi-step syntheses involving this compound?

  • Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) principles:

  • Microreactors for exothermic steps (e.g., bromination) to improve heat transfer and safety.
  • Continuous-Flow Systems with in-line HPLC monitoring to maintain product consistency .
  • Computational Fluid Dynamics (CFD) simulations to optimize mixing efficiency and residence time distributions.

Q. What advanced statistical methods are suitable for optimizing reaction conditions while minimizing resource use?

  • Methodological Answer :

  • Response Surface Methodology (RSM) to model non-linear relationships between variables (e.g., temperature vs. catalyst loading).
  • Taguchi Arrays for robustness testing against noise factors (e.g., humidity, reagent lot variability).
  • Bayesian Optimization to iteratively refine conditions based on prior experimental data .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent/Concentration Standardization : Replicate experiments using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) at identical concentrations.
  • Dynamic NMR Studies : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility .
  • Collaborative Cross-Validation : Share raw data (FIDs) with independent labs for reprocessing and peak assignment.

Q. What mechanistic insights explain unexpected regioselectivity in substitution reactions (e.g., bromine positioning)?

  • Methodological Answer :

  • Isotopic Labeling : Use ²H or ¹³C isotopes to track bond formation/cleavage sites.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protio/deutero substrates to infer transition-state structures.
  • In situ IR/Raman Spectroscopy to detect intermediate species (e.g., nitrenes or carbenes) during reactions .

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